

An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

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Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, molecular structure, and synthesis of **1-(aminomethyl)cyclohexanol**, a versatile bifunctional molecule with applications in organic synthesis and potential pharmacological relevance.

Core Molecular and Physicochemical Properties

1-(Aminomethyl)cyclohexanol, with the CAS number 4000-72-0, is an organic compound featuring a cyclohexane ring substituted with both an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) on the same carbon atom.^[1] This unique geminal arrangement of functional groups imparts specific chemical characteristics. The presence of the primary amine group confers basic properties, while the tertiary alcohol contributes to its polarity and hydrogen-bonding capabilities.^[1]

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ NO	[1][2][3][4][5][6][7]
Molecular Weight	129.20 g/mol	[2][3][5][6]
CAS Number	4000-72-0	[1][2][3][6]
Melting Point	122-123 °C	
Boiling Point	120-128 °C (at 18 Torr)	
pKa (predicted)	12.99 ± 0.20	
LogP (predicted)	0.114	[3]
Appearance	Colorless to pale yellow liquid or solid	[1]

Note: Experimentally determined pKa and quantitative solubility data in common solvents are not readily available in published literature. The pKa of the structurally related cyclohexylamine is 10.6, which can be used as an approximate indicator of the basicity of the amino group.

Molecular Structure and Spectroscopic Analysis

The structure of **1-(aminomethyl)cyclohexanol** consists of a cyclohexane chair conformation with the aminomethyl and hydroxyl groups attached to the C1 position. This geminal arrangement influences the molecule's reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **1-(aminomethyl)cyclohexanol** are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

- ¹H NMR:
 - The protons of the cyclohexane ring are expected to appear as a broad multiplet in the range of 1.2-1.8 ppm.

- The two protons of the aminomethyl group ($-\text{CH}_2\text{NH}_2$) would likely appear as a singlet or a multiplet between 2.5 and 3.0 ppm.
- The protons of the amine (NH_2) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration.
- ^{13}C NMR:
 - The carbon atoms of the cyclohexane ring are expected to resonate in the aliphatic region, typically between 20 and 40 ppm.
 - The carbon atom bearing the aminomethyl and hydroxyl groups (C1) would be significantly deshielded and is expected to appear in the range of 60-75 ppm.
 - The carbon of the aminomethyl group ($-\text{CH}_2\text{NH}_2$) would likely appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(aminomethyl)cyclohexanol** is characterized by the vibrational frequencies of its key functional groups.

- O-H Stretch: A broad and strong absorption band is expected in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group and indicative of hydrogen bonding.
- N-H Stretch: One or two sharp to moderately broad bands are anticipated in the $3300\text{--}3500\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
- C-H Stretch: Strong absorptions just below 3000 cm^{-1} (typically $2850\text{--}2950\text{ cm}^{-1}$) are due to the C-H stretching of the cyclohexane and aminomethyl groups.
- C-N Stretch: A medium to weak absorption is expected in the $1000\text{--}1250\text{ cm}^{-1}$ range.
- C-O Stretch: A medium to strong absorption in the $1000\text{--}1200\text{ cm}^{-1}$ region is characteristic of the C-O bond of the tertiary alcohol.

Mass Spectrometry (MS)

The mass spectrum of **1-(aminomethyl)cyclohexanol** would likely exhibit fragmentation patterns typical for primary amino alcohols.

- **Molecular Ion (M^+):** The molecular ion peak at $m/z = 129$ may be weak or absent.
- **Alpha-Cleavage:** The most prominent fragmentation pathway for amines and alcohols is alpha-cleavage. For this molecule, cleavage of the C-C bond adjacent to the nitrogen would result in a resonance-stabilized iminium ion. Loss of a C_5H_9 fragment from the cyclohexane ring would lead to a fragment at $m/z = 58$. Alternatively, cleavage of the C-C bond of the aminomethyl group could result in the loss of a $\bullet CH_2NH_2$ radical, though this is less likely.
- **Loss of Water:** A peak corresponding to $[M-18]^+$ at $m/z = 111$, resulting from the loss of a water molecule, is also a common feature for alcohols.
- **Loss of Ammonia:** A peak corresponding to $[M-17]^+$ at $m/z = 112$, from the loss of an ammonia molecule, may also be observed.

Synthesis of 1-(Aminomethyl)cyclohexanol

A reliable and well-documented method for the synthesis of **1-(aminomethyl)cyclohexanol** is the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol

This two-step process involves the initial synthesis of 1-(nitromethyl)cyclohexanol from cyclohexanone and nitromethane, followed by its reduction to the target amino alcohol.

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

Caption: Synthesis of 1-(nitromethyl)cyclohexanol.

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving

sodium metal in absolute ethanol.

- Addition of Reactants: Cool the sodium ethoxide solution and add a mixture of cyclohexanone and nitromethane dropwise while maintaining the temperature below a specified limit.
- Reaction: Stir the mixture until the reaction is complete.
- Workup: Neutralize the reaction mixture with aqueous acetic acid. The oily layer of 1-(nitromethyl)cyclohexanol will separate.
- Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ether). Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure to yield crude 1-(nitromethyl)cyclohexanol.

Step 2: Hydrogenation of 1-(Nitromethyl)cyclohexanol

Caption: Synthesis of **1-(aminomethyl)cyclohexanol**.

- Hydrogenation Setup: Dissolve the crude 1-(nitromethyl)cyclohexanol in glacial acetic acid in a hydrogenation bottle.
- Catalyst Addition: Add a Raney nickel catalyst to the solution.
- Hydrogenation: Shake the mixture under hydrogen pressure, maintaining the temperature below 35 °C with cooling, until the theoretical amount of hydrogen is absorbed.
- Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.
- Isolation: The filtrate contains the acetic acid salt of **1-(aminomethyl)cyclohexanol**. The free base can be obtained by neutralization with a suitable base followed by extraction and purification.

Causality Behind Experimental Choices:

- Base-Catalyzed Henry Reaction: The use of a base like sodium ethoxide is crucial to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of cyclohexanone.

- **Acetic Acid Neutralization:** Acetic acid is used to neutralize the reaction mixture and protonate the intermediate salt to form the desired 1-(nitromethyl)cyclohexanol.
- **Catalytic Hydrogenation:** Raney nickel is a highly effective catalyst for the reduction of nitro groups to primary amines under hydrogen pressure.
- **Acetic Acid as Solvent:** Acetic acid serves as a solvent for the hydrogenation and also helps to maintain the catalyst activity.
- **Temperature Control:** The hydrogenation of the nitro group is exothermic. Maintaining the temperature below 35 °C is critical to prevent side reactions and catalyst deactivation.

Biological Activity and Applications

1-(Aminomethyl)cyclohexanol and its derivatives are of interest to the pharmaceutical industry due to their potential biological activities.

- **Building Block in Organic Synthesis:** The bifunctional nature of this molecule makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.^[1]
- **Pharmacological Potential:** Some studies on related aminocyclohexanol derivatives have shown anticonvulsant activity.^{[8][9]} While specific peer-reviewed studies on the neuroprotective effects of **1-(aminomethyl)cyclohexanol** are limited, preliminary information suggests it may have potential in this area.^[1] Further research is needed to fully elucidate its pharmacological profile.

Safety and Handling

1-(Aminomethyl)cyclohexanol is classified as harmful if swallowed and causes serious eye damage.^[2]

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H318 (Causes serious eye damage).
- **Precautionary Measures:**
 - Wear protective gloves, clothing, eye protection, and face protection.

- Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Note: Detailed toxicological data such as LD50 values are not readily available in the public domain.

Conclusion

1-(Aminomethyl)cyclohexanol is a structurally interesting and synthetically useful molecule. This guide has provided a detailed overview of its fundamental properties, spectroscopic characteristics, a reliable synthesis protocol, and its potential applications and safety considerations. While there are gaps in the publicly available data, particularly regarding specific experimental spectroscopic values and quantitative physical properties, this guide serves as a valuable resource for researchers and professionals working with this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol: Properties, Structure, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769569#1-aminomethyl-cyclohexanol-basic-properties-and-structure]

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